Dihydralazine sulfate

Übersicht

Beschreibung

Dihydralazine sulfate is a vasodilator and an antihypertensive agent. It works by relaxing arterial smooth muscle, which decreases peripheral resistance .

Synthesis Analysis

This compound can be analyzed using a sensitive, selective colorimetric assay. The method is based on the interaction of buffered (pH 4) this compound with a methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde upon heating to give an orange color. This color can be quantified spectrophotometrically at 450 nm .

Molecular Structure Analysis

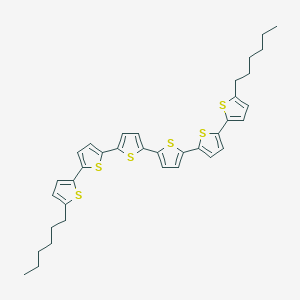

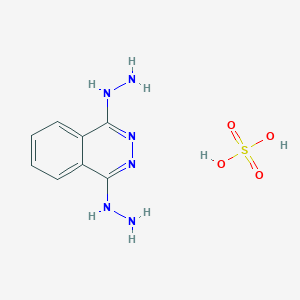

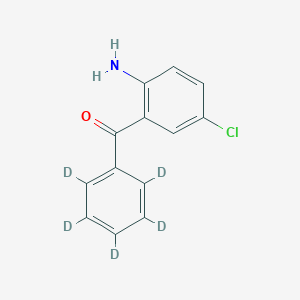

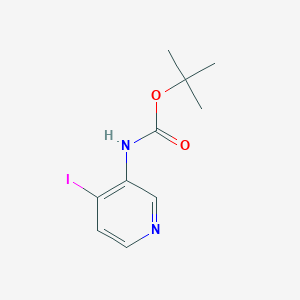

The molecular formula of this compound is C8H12N6O4S. Its molecular weight is 288.28 g/mol . The structure of this compound can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O .

Chemical Reactions Analysis

This compound is sensitive to high temperature and humidity, UV/Vis light, and pH ≥ 7. It is resistant to acidic conditions. Its degradation follows first-order kinetics. The quickest degradation of dihydralazine was found to be in 1 M NaOH .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.28 g/mol. The elemental analysis shows that it contains Carbon (33.33%), Hydrogen (4.20%), Nitrogen (29.15%), Oxygen (22.20%), and Sulfur (11.12%) .

Wissenschaftliche Forschungsanwendungen

Chemiluminescence and Spectroscopy

- Chemiluminescence Methods : Dihydralazine sulfate (DHZS) has been utilized in the development of novel flow-injection chemiluminescence (CL) methods for its determination. These methods are based on the reactions of DHZS with various substances like hexacyanoferrate(III), acidic permanganate solution, and luminol, often sensitized by other compounds such as eosin Y and rhodamine B. The sensitivity and specificity of these methods have been confirmed, making them valuable for quantifying DHZS in pharmaceutical preparations (Yang & Li, 2004), (Wu Dong-Bing & Yang Xiao-feng, 2005), (Chunyan Yang et al., 2010), (Hanchun Yao et al., 2006).

Microbial Limit Testing

- Microbial Limit Testing : A methodology was established for microbial limit tests of this compound. The recovery of test bacteria in this compound was determined, and the method was verified using test and negative control groups. The results indicated that this compound has a strong antibacterial effect, and the method was effective in examining control bacteria (Z. Min, 2008).

Analytical Methods in Pharmaceutical Preparations

- Analytical and Quality Control Methods : Various studies have focused on developing and verifying analytical methods for determining this compound content in pharmaceutical preparations. Techniques such as reversed-phase ion pair chromatography, adsorptive voltammetry on carbon paste electrodes, and high-performance liquid chromatography (HPLC) have been employed to ensure the quality and uniformity of this compound in these preparations. These methods have been noted for their simplicity, accuracy, and reproducibility (F. Yufeng, 2009), (J. Gen & Yao Cheng, 2001), (Wu Jun, 2012).

Electrochemical Analysis

- Electrochemical Sensing : this compound has been utilized in electrochemical sensing, particularly in the fabrication of modified electrodes for the determination of hydrogen peroxide. The electrodes exhibit catalytic ability and offer simplicity, long-term usability, and satisfactory results in real sample analysis (Hu Xiao-ya, 2011).

Antioxidant Activity Studies

- Antioxidant Activity Evaluation : A study explored the antioxidant activity of dihydralazine in various environments, including gas phase and physiological media. The research highlighted the radical scavenging behavior of dihydralazine, suggesting that it might offer benefits beyond its primary use as a vasodilator due to its potent antioxidant properties (Houssem Boulebd et al., 2020).

Drug Interaction and Stability Studies

- Drug Stability and Interaction Studies : Investigations into the chemical stability of this compound, especially in combination with other antihypertensive agents, have been conducted. These studies utilize various analytical methods, including FT-IR, HPLC, and LC-MS, to examine the interactions and stability of this compound in mixed formulations, shedding light on its behavior under different conditions and its interaction with other compounds (A. Gumieniczek et al., 2018).

Wirkmechanismus

Target of Action

Dihydralazine sulfate primarily targets arterial smooth muscle cells . It acts as a vasodilator and an antihypertensive agent . The compound’s primary role is to relax arterial smooth muscle, which leads to the dilation of blood vessels .

Mode of Action

This compound functions by inhibiting the accumulation of intracellular free calcium in arterial smooth muscle cells . This inhibition results in the relaxation of the smooth muscle, leading to the dilation of blood vessels . By expanding the blood vessels, this compound enables smoother flow of blood, thereby decreasing blood pressure .

Biochemical Pathways

It is known that the compound’s action leads to a decrease in peripheral resistance due to the dilation of blood vessels . This vasodilation can affect various biochemical pathways related to blood pressure regulation and cardiovascular function.

Pharmacokinetics

Hydralazine is well absorbed from the gastrointestinal tract and has an extensive and complex metabolism . Its metabolism depends on acetylator status: slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By combating the effects of adrenaline and expanding the blood vessels, this compound enables smoother flow of blood, thereby decreasing the pressure . This makes it an effective antihypertensive agent.

Safety and Hazards

Dihydralazine sulfate is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAMWGGORIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223501 | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7327-87-9 | |

| Record name | Dihydralazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dihydralazine sulfate exert its antihypertensive effect?

A1: this compound is a direct-acting vasodilator that primarily targets arterial smooth muscle. It inhibits the influx of calcium ions into these muscle cells, leading to relaxation and a decrease in peripheral resistance. [] This vasodilation reduces blood pressure.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly mention the molecular formula and weight, they consistently refer to the compound as "this compound," indicating it's the salt form of dihydralazine. Searching external chemical databases would provide this information.

Q3: Is there any spectroscopic data available for this compound?

A4: Several studies utilized specific wavelengths for analysis. For instance, one study used 308 nm for HPLC detection, [] while others used 240 nm [] and 274 nm. [] This suggests significant UV-Vis absorbance characteristics. Further investigation into the literature would reveal detailed spectroscopic data.

Q4: Does this compound exhibit any catalytic activity?

A6: One study investigated this compound's ability to modify a glass carbon electrode for the amperometric detection of hydrogen peroxide. [] This suggests potential catalytic properties, particularly in redox reactions.

Q5: Are there specific SHE regulations regarding the manufacturing and handling of this compound?

A10: While not explicitly mentioned, the production of this compound pharmaceuticals necessitates adherence to Good Manufacturing Practices (GMP) to ensure quality control and safety. [] Consulting relevant regulatory agencies and guidelines is crucial for comprehensive information. [, ]

Q6: Has this compound demonstrated efficacy in preclinical or clinical settings?

A12: Several studies highlight the use of this compound in combination therapies for hypertension treatment. [, , , ] This suggests recognized clinical efficacy, although specific details regarding in vitro assays and animal models require further exploration of individual research articles.

Q7: Is there any evidence of resistance developing to this compound therapy?

A7: The provided abstracts do not mention resistance mechanisms. Long-term clinical studies would be needed to assess the potential development of resistance to this compound.

Q8: Are there any biomarkers associated with this compound efficacy or toxicity?

A8: The research papers do not mention specific biomarkers. Further research could investigate potential biomarkers for monitoring treatment response or predicting adverse effects.

Q9: What analytical techniques are commonly used to quantify this compound?

A17: Several studies utilized HPLC (High-Performance Liquid Chromatography) to determine this compound content in various pharmaceutical formulations. [, , , , , , , ] Other analytical techniques employed include spectrophotometry, [, , ] chemiluminescence, [, , , , ] and voltammetry. []

Q10: What is the environmental fate of this compound?

A10: The provided abstracts do not address the environmental impact. Investigating its biodegradability and potential ecotoxicological effects is crucial to understanding its environmental fate and developing appropriate waste management strategies.

Q11: How do different formulations impact the dissolution and solubility of this compound?

A19: While the abstracts don't provide specific dissolution data, one research paper mentions using centrifugalization-medium dilution methods for microbial limit tests, indicating solubility considerations in specific media. [] Further research on the influence of different formulations on dissolution rates and solubility is needed.

Q12: How are analytical methods for this compound validated?

A20: Several studies emphasize method validation parameters like linearity, recovery, precision, and reproducibility, indicating the importance of ensuring accuracy and reliability in this compound quantification. [, , , , , , , ]

Q13: What quality control measures are essential during the manufacturing of this compound formulations?

A21: The need for quality control is evident in studies focusing on determining this compound content in pharmaceutical preparations, emphasizing consistent manufacturing practices. [, , , , , , , ] Adhering to GMP guidelines is crucial for ensuring product quality and patient safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)